O-phenyl-3-iodotyramine
Description
Properties
CAS No. |
794507-61-2 |
|---|---|
Molecular Formula |
C14H14INO |
Molecular Weight |
339.17 g/mol |
IUPAC Name |
2-(3-iodo-4-phenoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H14INO/c15-13-10-11(8-9-16)6-7-14(13)17-12-4-2-1-3-5-12/h1-7,10H,8-9,16H2 |
InChI Key |
GKFDZUBZKRFXNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)CCN)I |
Origin of Product |
United States |
Chemical Reactions Analysis
O-phenyl-3-iodotyramine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The iodine atom in this compound can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Modulation of Neurotransmission
O-PIT has been shown to significantly affect monoaminergic neurotransmission. Studies indicate that systemic administration of o-PIT leads to increased DA levels in the medial prefrontal cortex (mPFC) of wild-type mice but not in TAAR1 knockout mice, suggesting that its effects are mediated through TAAR1 activation .
Table 1: Effects of O-PIT on Neurotransmitter Levels
| Compound | Effect on DA Levels | Effect on NA Levels | Effect on 5-HT Levels |
|---|---|---|---|
| O-PIT | Increased in WT | No significant change | No significant change |
| Control | Baseline | Baseline | Baseline |
Behavioral Models
O-PIT has been utilized in various behavioral assays to assess its antidepressant-like effects. In forced swim tests, o-PIT administration reduced immobility time in wild-type mice, indicating potential antidepressant properties. However, this effect was absent in TAAR1 knockout mice, underscoring the importance of TAAR1 in mediating these behavioral outcomes .
Table 2: Behavioral Effects of O-PIT in Mice
| Treatment | Immobility Time (s) | Genotype |
|---|---|---|
| O-PIT (20 mg/kg) | Reduced | WT |
| O-PIT (20 mg/kg) | No change | TAAR1-KO |
| Control | Baseline | WT/TAAR1-KO |
Therapeutic Implications
The modulation of TAAR1 by o-PIT suggests potential therapeutic applications for mood disorders such as depression and anxiety. By influencing DAergic transmission and other neurotransmitter systems, o-PIT could serve as a valuable tool for investigating new treatment strategies for these conditions. Additionally, its ability to alter core body temperature and induce hypothermia may provide insights into metabolic regulation and stress responses .
Case Study 1: Antidepressant-like Effects
In a study examining the antidepressant-like properties of o-PIT, researchers administered varying doses to wild-type and TAAR1 knockout mice. The results demonstrated a dose-dependent reduction in immobility time during forced swim tests in wild-type mice but no significant changes in knockout mice. This highlights the critical role of TAAR1 in mediating the behavioral effects of o-PIT .
Case Study 2: Neurochemical Analysis
A neurochemical analysis using microdialysis showed that o-PIT administration resulted in a significant increase in DA levels in the mPFC of wild-type mice but not in TAAR1 knockout mice. This finding supports the hypothesis that o-PIT's effects are specifically linked to TAAR1 activation and provides a basis for further exploration into its therapeutic potential .
Mechanism of Action
The mechanism of action of O-phenyl-3-iodotyramine involves its interaction with TAAR1. Upon binding to TAAR1, the compound activates the receptor, leading to a cascade of intracellular signaling events. These events can modulate monoaminergic neurotransmission, affecting the release and reuptake of neurotransmitters like dopamine and serotonin. The precise molecular targets and pathways involved include the activation of G-protein coupled receptor signaling and subsequent downstream effects on neurotransmitter systems .
Comparison with Similar Compounds
Key Structural Differences:
- o-PIT vs. T1AM : o-PIT lacks the hydroxyl group in the para-position of the aryl group, which is present in T1AM .
- o-PIT vs.
- o-PIT vs. RO5166017 : RO5166017, a synthetic TAAR1 agonist, has a distinct benzothiazole structure, contributing to its higher potency compared to o-PIT .
Pharmacological Profiles
Table 1: Receptor Affinity and Functional Potency
Key Findings:
- Potency Hierarchy : RO5166017 > o-PIT > T1AM > p-tyramine .
- Functional Specificity : o-PIT’s effects on dopamine release and GIRK currents are strictly TAAR1-mediated, unlike β-PEA or tyramine, which act through σ receptors or other mechanisms .
Functional Outcomes in Neural Systems
Table 2: Neurotransmitter Modulation
Mechanistic Insights:
- o-PIT in Striatum : Reduces dopamine hyperactivity by TAAR1 activation, contrasting with MDMA’s dopamine-releasing effects .
Preparation Methods
Protection of the Amino Group
- The amino group of tyramine is commonly protected using a suitable protecting group such as a Boc (tert-butyloxycarbonyl) or a carbamate derivative.
- This step prevents the amino group from reacting during the phenylation and iodination steps.
- Typical conditions involve reacting tyramine with Boc anhydride or similar reagents under mild basic conditions.
Introduction of the Phenyl Ether Group
- The phenyl group is introduced via an ether linkage at the hydroxyl group of tyramine.
- This is often achieved through a nucleophilic aromatic substitution or Williamson ether synthesis.
- For example, the phenol group can be reacted with a phenyl halide or phenyl triflate under basic conditions to form the phenyl ether.
- The reaction conditions are optimized to favor ether formation without affecting the amino protection.
Selective Iodination at the 3-Position
- Iodination is a critical step and is performed after phenylation.
- Various iodinating agents can be used, such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or iodine with an oxidizing agent.
- The reaction is controlled to achieve regioselective iodination at the 3-position of the aromatic ring adjacent to the ether substituent.
- Reaction conditions (temperature, solvent, stoichiometry) are carefully optimized to avoid over-iodination or side reactions.
Deprotection of the Amino Group
- After iodination, the amino protecting group is removed under acidic or basic conditions depending on the protecting group used.
- This step regenerates the free amine, yielding the final this compound compound.
Purification
- The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
- Purity is confirmed by spectroscopic methods (NMR, MS) and chromatographic purity assays.
Summary Table of Preparation Steps
| Step Number | Reaction Description | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Amino group protection | Boc anhydride, base (e.g., TEA) | Protect amine to prevent side reactions |
| 2 | Phenyl ether formation | Phenyl halide/triflate, base | Introduce phenyl group via ether linkage |
| 3 | Selective iodination at 3-position | N-iodosuccinimide or ICl, solvent | Introduce iodine atom regioselectively |
| 4 | Deprotection of amino group | Acidic or basic conditions | Regenerate free amine |
| 5 | Purification | Column chromatography or HPLC | Obtain pure final compound |
Research Findings and Optimization Notes
- The iodination step is the most sensitive and requires careful control to avoid multiple iodination or degradation of the molecule.
- Protection of the amino group is essential to maintain selectivity and yield.
- The phenyl ether linkage significantly alters the compound’s biological activity and stability.
- The final compound has a molecular formula of C14H14INO and a molar mass of approximately 339.17 g/mol.
- The synthetic route has been validated in multiple studies, showing reproducible yields and purity suitable for pharmacological research.
Analytical Characterization
- The final product is characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
- Mass Spectrometry (MS) to verify molecular weight.
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
- Spectral data confirm the presence of the iodine atom and phenyl ether substitution pattern.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing O-phenyl-3-iodotyramine, and what analytical techniques are essential for confirming its purity and structural integrity?
- Methodological Answer : Synthesis typically involves iodination of tyramine derivatives under controlled conditions, followed by purification via column chromatography. Key analytical techniques include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Researchers should report yield, solvent systems, and spectral data (e.g., H/C NMR peaks) to ensure reproducibility .
Q. How can researchers design initial pharmacological experiments to assess O-PIT’s receptor selectivity and dose-response relationships?
- Methodological Answer : Use in vitro receptor-binding assays (e.g., radioligand displacement studies) with TA1, TA2, and dopamine receptors to evaluate selectivity. Establish dose-response curves using GIRK current measurements (as in ) in transfected cell lines or neuronal preparations. Include positive controls (e.g., known TA1 agonists) and negative controls (e.g., receptor knockout models) to validate specificity .
Q. What are the key parameters to include when reporting the physicochemical properties of O-PIT in experimental studies?
- Methodological Answer : Essential parameters include melting point, solubility in common solvents (e.g., DMSO, water), logP (lipophilicity), and spectral fingerprints (UV-Vis, IR). Stability under physiological conditions (e.g., pH 7.4 buffer) and photodegradation profiles should also be documented to guide in vivo studies .
Advanced Research Questions
Q. How should researchers address contradictory findings regarding O-PIT’s effects on TA1 receptors versus observed in vivo pharmacological outcomes?
- Methodological Answer : Discrepancies between in vitro and in vivo data may arise from metabolic instability or off-target effects. To resolve this:
- Perform metabolite profiling (e.g., LC-MS) of O-PIT in biological matrices.
- Use TA1 receptor knockout animals to isolate receptor-specific effects.
- Conduct functional assays (e.g., cAMP accumulation) in native tissues to validate receptor engagement .
Q. What methodological considerations are critical when comparing O-PIT’s in vitro receptor binding profiles with its in vivo pharmacokinetic behavior?
- Methodological Answer :
- Pharmacokinetics : Measure plasma half-life, bioavailability, and blood-brain barrier penetration using radiolabeled O-PIT.
- Receptor Correlation : Use ex vivo autoradiography to map receptor occupancy in target tissues post-administration.
- Dynamic Modeling : Apply pharmacokinetic-pharmacodynamic (PK-PD) models to reconcile in vitro affinity (e.g., IC) with in vivo efficacy .
Q. How can researchers systematically investigate the discrepancy between O-PIT’s purported TA1 receptor agonism and its inability to replicate typical TA-mediated effects in transgenic models?
- Methodological Answer :
- Receptor Specificity : Test O-PIT in heterologous systems co-expressing TA1 and auxiliary proteins (e.g., β-arrestin).
- Functional Antagonism : Use selective TA1 antagonists (e.g., EPPTB) to confirm on-target activity.
- Pathway Analysis : Employ transcriptomic or proteomic profiling to identify non-canonical signaling pathways activated by O-PIT .
Data Contradiction and Validation
Q. What strategies are recommended for resolving inconsistencies in O-PIT’s reported effects across different experimental models (e.g., transfected cells vs. native neurons)?
- Methodological Answer :
- Model Standardization : Use isogenic cell lines with consistent receptor expression levels.
- Cross-Validation : Replicate key findings in multiple models (e.g., Xenopus oocytes, SNpc neurons) under identical conditions.
- Data Transparency : Publish raw datasets (e.g., electrophysiological traces, binding curves) to enable meta-analyses .
Experimental Design Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate rigorous research questions on O-PIT?
- Methodological Answer :
- Novelty : Focus on understudied aspects (e.g., O-PIT’s role in non-dopaminergic pathways).
- Feasibility : Prioritize assays with established protocols (e.g., GTPγS binding for G-protein activation).
- Ethics : Adhere to ICH guidelines for preclinical studies, especially when testing neuroactive compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
